Cas no 1250354-09-6 (1-(2,3-dimethylphenyl)cyclopropan-1-ol)

1-(2,3-dimethylphenyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethylphenyl)cyclopropan-1-ol
- AKOS011964829
- EN300-1865520
- 1250354-09-6
-
- インチ: 1S/C11H14O/c1-8-4-3-5-10(9(8)2)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3
- InChIKey: NPJDBTYBTZUPQK-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC=C(C)C=2C)CC1
計算された属性
- せいみつぶんしりょう: 162.104465066g/mol
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
1-(2,3-dimethylphenyl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865520-0.5g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1865520-0.1g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1865520-0.05g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1865520-0.25g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1865520-10g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1865520-1.0g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1865520-10.0g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1865520-5.0g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1865520-5g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1865520-2.5g |
1-(2,3-dimethylphenyl)cyclopropan-1-ol |
1250354-09-6 | 2.5g |
$1370.0 | 2023-09-18 |
1-(2,3-dimethylphenyl)cyclopropan-1-ol 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
1-(2,3-dimethylphenyl)cyclopropan-1-olに関する追加情報
Introduction to 1-(2,3-Dimethylphenyl)cyclopropan-1-ol (CAS No. 1250354-09-6)
1-(2,3-Dimethylphenyl)cyclopropan-1-ol, with the CAS number 1250354-09-6, is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound belongs to the class of cyclopropanols and features a cyclopropane ring substituted with a 2,3-dimethylphenyl group. The structural complexity and unique chemical properties of 1-(2,3-dimethylphenyl)cyclopropan-1-ol make it an intriguing subject for various applications, including drug discovery and materials science.
The synthesis of 1-(2,3-dimethylphenyl)cyclopropan-1-ol typically involves multi-step processes that highlight the importance of precise reaction conditions and catalysts. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel palladium-catalyzed method that significantly improved the yield and purity of 1-(2,3-dimethylphenyl)cyclopropan-1-ol. This method not only reduces the environmental impact but also enhances the economic feasibility of large-scale production.
In terms of its physical and chemical properties, 1-(2,3-dimethylphenyl)cyclopropan-1-ol exhibits a molecular weight of 168.24 g/mol and a melting point ranging from 75 to 78°C. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility in common organic solvents such as ethanol and dichloromethane makes it suitable for various chemical reactions and analytical techniques.
The biological activity of 1-(2,3-dimethylphenyl)cyclopropan-1-ol has been a focal point in recent research. Studies have shown that this compound possesses potent anti-inflammatory properties, which could be beneficial in the development of new therapeutic agents for inflammatory diseases. A notable study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 1-(2,3-dimethylphenyl)cyclopropan-1-ol effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 1-(2,3-dimethylphenyl)cyclopropan-1-ol has also shown promise as an antioxidant. Research conducted at the University of California, Los Angeles (UCLA) in 2020 revealed that this compound can scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. The potential neuroprotective effects of 1-(2,3-dimethylphenyl)cyclopropan-1-ol are currently being explored in preclinical studies.
In addition to its biological activities, 1-(2,3-dimethylphenyl)cyclopropan-1-ol has been investigated for its use as a building block in organic synthesis. Its cyclopropane ring provides a rigid scaffold that can be functionalized through various chemical transformations. This versatility makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. For example, a study published in Organic Letters in 2023 described the use of 1-(2,3-dimethylphenyl)cyclopropan-1-ol as a key intermediate in the synthesis of novel antiviral agents targeting RNA viruses.
The safety profile of 1-(2,3-dimethylphenyl)cyclopropan-1-ol is another important aspect to consider. Toxicological studies have indicated that this compound is generally well-tolerated at low to moderate doses. However, as with any new chemical entity, thorough safety assessments are necessary before it can be considered for clinical applications. Current research efforts are focused on optimizing its pharmacokinetic properties to enhance its therapeutic index and reduce potential side effects.
In conclusion, 1-(2,3-dimethylphenyl)cyclopropan-1-ol (CAS No. 1250354-09-6) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique structure and diverse biological activities make it an exciting target for further investigation and development. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to advancements in medicine and materials science.
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